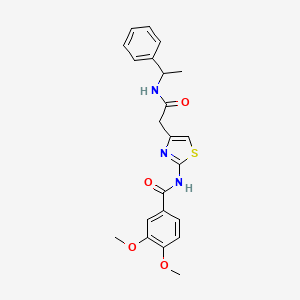
6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride is a sophisticated chemical compound known for its unique structure and versatility
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. A typical pathway involves the following steps:
Starting Materials: : The initial reactants include 3-(methylthio)aniline and 6-ethylquinoline-3-carbonitrile.
Intermediate Formation: : Through a series of reactions involving nitration, reduction, and acylation, intermediates are formed.
Final Step: : The critical step involves a coupling reaction facilitated by a catalyst to form 6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile.
Hydrochloride Addition: : The final product is converted to its hydrochloride salt for increased stability.
Industrial Production Methods
Industrial-scale production might employ continuous flow reactors to maintain reaction conditions efficiently. Optimized conditions such as temperature, pressure, and catalysts are crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various reactions:
Oxidation: : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can be achieved through catalytic hydrogenation.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly on the quinoline ring.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate
Reduction Reagents: : Palladium on carbon, sodium borohydride
Substitution Reagents: : Halogens, alkylating agents
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
It can act as a probe for investigating biological pathways and mechanisms, particularly those involving quinoline derivatives.
Medicine
The compound's potential therapeutic properties make it a candidate for drug development, targeting specific biological pathways.
Industry
In the industrial sector, it can be used in the manufacture of dyes, pigments, and advanced materials due to its stability and reactivity.
作用機序
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. By binding to these targets, it can modulate various biological pathways, leading to specific outcomes. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking.
類似化合物との比較
6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride stands out due to its unique combination of an ethyl group and a methylthio-phenylamino substituent on the quinoline ring. Similar compounds include:
6-Methyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile
6-Ethyl-4-((4-(methylthio)phenyl)amino)quinoline-3-carbonitrile
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
特性
IUPAC Name |
6-ethyl-4-(3-methylsulfanylanilino)quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S.ClH/c1-3-13-7-8-18-17(9-13)19(14(11-20)12-21-18)22-15-5-4-6-16(10-15)23-2;/h4-10,12H,3H2,1-2H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGENYIPHBRYLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=CC=C3)SC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2991020.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2991022.png)
![N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2991023.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2991027.png)

![N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2991029.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2991030.png)

